Succinimide-15N

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(115N)azolidine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2/c6-3-1-2-4(7)5-3/h1-2H2,(H,5,6,7)/i5+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNICNPSHKQLFF-HOSYLAQJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)[15NH]C1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583982 |

Source

|

| Record name | (~15~N)Pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32807-36-6 |

Source

|

| Record name | 2,5-Pyrrolidinedione-1-15N | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32807-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (~15~N)Pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Succinimide-15N: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Succinimide-15N, a stable isotope-labeled compound with significant applications in scientific research and drug development. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's properties, primary uses, and relevant experimental methodologies.

Core Concepts: Introduction to this compound

This compound is the isotopically labeled form of succinimide, where the nitrogen atom in the succinimide ring is the heavy isotope ¹⁵N.[1][2] This labeling provides a distinct mass signature, making it an invaluable tool for various analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][3] Its chemical and physical properties are nearly identical to its unlabeled counterpart, allowing it to serve as an excellent internal standard in quantitative analyses.[4]

Succinimide and its derivatives are recognized for their diverse therapeutic applications, including anticonvulsant, anti-inflammatory, and antitumor properties. Furthermore, the formation of succinimide as a post-translational modification (PTM) in proteins, arising from asparagine or aspartic acid residues, is a critical area of study in protein chemistry and drug stability.

Physicochemical Properties and Specifications

A summary of the key quantitative data for this compound is presented in the table below, compiled from various supplier and database sources.

| Property | Value | Reference(s) |

| Chemical Formula | C₄H₅¹⁵NO₂ | |

| Molecular Weight | 100.08 g/mol | |

| Exact Mass | 100.029063296 Da | |

| CAS Number | 32807-36-6 | |

| Isotopic Purity | ≥98 atom % ¹⁵N | |

| Physical Form | Solid | |

| Melting Point | 123-125 °C | |

| Boiling Point | 285-290 °C | |

| InChI Key | KZNICNPSHKQLFF-HOSYLAQJSA-N |

Primary Applications in Research and Development

This compound serves two primary functions in the research and drug development landscape: as a tracer and internal standard for quantitative analysis and in the study of protein modifications.

Internal Standard for Quantitative Analysis

Due to its isotopic label, this compound is an ideal internal standard for quantitative studies using liquid chromatography-mass spectrometry (LC-MS). When added to a sample at a known concentration, it co-elutes with the unlabeled analyte and experiences similar ionization effects in the mass spectrometer. This allows for accurate quantification of the target analyte by comparing its signal intensity to that of the known amount of the ¹⁵N-labeled standard, correcting for variations in sample preparation and instrument response.

Investigation of Protein Post-Translational Modifications

The formation of succinimide intermediates from asparagine (Asn) and aspartic acid (Asp) residues is a significant non-enzymatic post-translational modification in proteins. This modification can lead to deamidation and isomerization, potentially altering the protein's structure, stability, and function. Understanding this process is crucial for the development of stable biopharmaceuticals. While this compound itself is not directly used to induce this modification, it can serve as a reference compound in analytical methods, such as NMR and MS, developed to detect and quantify succinimide formation in protein and peptide samples.

Experimental Protocols

This section outlines detailed methodologies for the synthesis of this compound and its application in key experimental workflows.

Synthesis of this compound

A plausible synthesis route for this compound involves the reaction of succinic anhydride with a ¹⁵N-labeled ammonia source. This method is adapted from established procedures for the synthesis of unlabeled succinimide.

Materials:

-

Succinic anhydride

-

¹⁵N-labeled ammonium chloride (¹⁵NH₄Cl) or ¹⁵N-labeled ammonia (¹⁵NH₃) gas

-

Anhydrous solvent (e.g., Tetrahydrofuran or Chloroform)

-

Dehydrating agent/catalyst (e.g., Polyphosphate ester)

Procedure:

-

In a round-bottom flask, dissolve succinic anhydride in the chosen anhydrous solvent under an inert atmosphere.

-

Add a stoichiometric equivalent of the ¹⁵N-labeled ammonia source. If using ¹⁵NH₄Cl, a non-nucleophilic base may be required to liberate free ¹⁵NH₃. If using ¹⁵NH₃ gas, it can be bubbled directly into the solution.

-

The initial reaction forms the ¹⁵N-labeled succinamic acid intermediate.

-

Add a dehydrating agent or catalyst, such as polyphosphate ester, to the reaction mixture.

-

Heat the mixture to reflux for several hours to facilitate the cyclodehydration to form the succinimide ring. The reaction progress can be monitored by Thin Layer Chromatography.

-

After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield pure this compound.

Quantitative Analysis using this compound as an Internal Standard via LC-MS

This protocol describes the general workflow for using this compound as an internal standard for the quantification of an analyte in a complex matrix.

Materials:

-

This compound stock solution of known concentration

-

Analyte of interest

-

Biological or environmental matrix (e.g., plasma, cell lysate)

-

LC-MS grade solvents

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Sample Preparation: To each unknown sample, calibration standard, and quality control sample, add a precise volume of the this compound internal standard stock solution at the earliest stage of sample preparation. This ensures that the internal standard undergoes the same extraction and processing steps as the analyte.

-

Analyte Extraction: Perform the necessary extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and internal standard from the matrix.

-

LC-MS Analysis: Inject the extracted sample onto the LC-MS system. Develop a chromatographic method that provides good separation of the analyte from other matrix components. The analyte and this compound should have nearly identical retention times.

-

Mass Spectrometry Detection: Operate the mass spectrometer in a mode that allows for the simultaneous detection of the analyte and this compound. This is typically done using selected ion monitoring (SIM) or multiple reaction monitoring (MRM).

-

Quantification: Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the calibration standards. Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

NMR Spectroscopy for Characterization

¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR is a powerful technique for characterizing ¹⁵N-labeled compounds.

Sample Preparation:

-

Dissolve a sufficient amount of this compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The concentration should be optimized for the specific instrument and experiment.

NMR Experiment:

-

Acquire a standard one-dimensional ¹H NMR spectrum to confirm the presence and purity of the compound.

-

Set up a 2D ¹H-¹⁵N HSQC experiment. This experiment correlates the proton signals with the directly attached ¹⁵N nucleus.

-

The resulting spectrum will show a single cross-peak corresponding to the correlation between the amide proton and the ¹⁵N atom in the succinimide ring.

-

The chemical shifts of the proton and nitrogen in this spectrum provide a characteristic fingerprint of the molecule, confirming its identity and isotopic labeling.

Visualized Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key processes related to this compound.

Caption: Chemical synthesis pathway for this compound.

Caption: LC-MS quantification workflow with this compound.

Caption: Pathway of succinimide formation in proteins.

References

- 1. tsapps.nist.gov [tsapps.nist.gov]

- 2. Protocols: PTM Identification via Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 3. Production, Purification, and Characterization of 15N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

Succinimide-15N: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Succinimide-15N is the isotopically labeled form of succinimide, where the nitrogen atom in the pyrrolidine-2,5-dione ring is the heavy isotope ¹⁵N. This stable isotope labeling makes it an invaluable tool in advanced analytical and biochemical research. Its primary application lies in its use as an internal standard for the precise quantification of succinimide and related compounds in complex biological matrices using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Furthermore, this compound is crucial for studying the formation of succinimide as a non-enzymatic post-translational modification (PTM) in proteins and peptides, a critical degradation pathway that can impact the stability and efficacy of biopharmaceutical drugs.

Core Chemical Properties and Structure

This compound possesses a five-membered ring structure containing a ¹⁵N-labeled imide functional group. The presence of the ¹⁵N isotope results in a mass shift of +1 compared to its unlabeled counterpart, which is fundamental to its use in isotope dilution mass spectrometry.

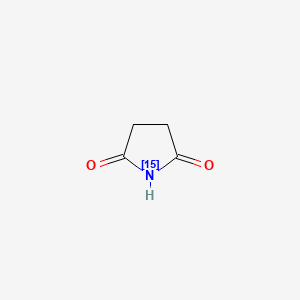

Structure:

Caption: Chemical structure of this compound (2,5-Pyrrolidinedione-1-¹⁵N).

Quantitative Chemical Data

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₄H₅¹⁵NO₂ | [1] |

| Molecular Weight | 100.08 g/mol | |

| CAS Number | 32807-36-6 | |

| Appearance | Solid | |

| Melting Point | 123-125 °C (lit.) | |

| Boiling Point | 285-290 °C (lit.) | |

| Isotopic Purity | ≥98 atom % ¹⁵N | |

| InChI Key | KZNICNPSHKQLFF-HOSYLAQJSA-N | |

| Canonical SMILES | C1CC(=O)[15NH]C1=O |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be adapted from established methods for unlabeled succinimide, primarily through the reaction of succinic acid with a ¹⁵N-labeled ammonia source.

Methodology:

-

Reaction Setup: In a flask equipped with a mechanical stirrer and a distillation apparatus, add succinic acid (2.0 moles).

-

Ammonolysis: Cool the flask in an ice bath. Slowly add ¹⁵N-labeled aqueous ammonia (e.g., ¹⁵NH₄OH, 28%, 4.0 moles) to the succinic acid with continuous stirring.

-

Dehydration and Cyclization: Heat the reaction mixture rapidly using an oil bath. Water will begin to distill off.

-

Distillation: Increase the bath temperature to approximately 275 °C. The product, this compound, will start to distill over in the range of 275-289 °C.

-

Purification: The crude product, which solidifies upon cooling, is recrystallized from hot ethanol. The solution is cooled to induce crystallization, and the resulting crystals are filtered, washed with cold ethanol, and dried to yield pure this compound.

Quantification of Succinimide in Protein Samples via LC-MS

This compound is used as an internal standard for accurate quantification by isotope dilution mass spectrometry.

Methodology:

-

Sample Preparation: A known amount of the protein sample is denatured and enzymatically digested (e.g., with trypsin) to generate peptides.

-

Internal Standard Spiking: A precise amount of this compound is added to the digested peptide mixture.

-

LC-MS Analysis: The sample is injected into a liquid chromatography-mass spectrometry (LC-MS) system. The peptides are separated by reversed-phase chromatography.

-

Detection: The mass spectrometer is operated in a mode to detect the mass-to-charge ratio (m/z) of the succinimide-containing peptide and its corresponding ¹⁵N-labeled internal standard.

-

Quantification: The amount of succinimide in the original sample is calculated by comparing the peak area of the native peptide with the peak area of the this compound-spiked standard.

NMR-Based Detection of Succinimide Formation

NMR spectroscopy can unambiguously identify and quantify succinimide formation in peptides and proteins, with this compound serving as a reference compound.

Methodology:

-

Sample Preparation: The protein or peptide sample is dissolved in an appropriate NMR solvent (e.g., D₂O, 7 M urea in H₂O/D₂O, or DMSO-d₆). For proteins, denaturation may be required to obtain sharp NMR signals.

-

NMR Data Acquisition: Two-dimensional NMR experiments, such as ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence), are performed. This experiment correlates the proton and nitrogen atoms that are directly bonded, providing a unique fingerprint for each N-H group in the molecule.

-

Spectral Analysis: The ¹H-¹⁵N HSQC spectrum of the sample is analyzed. The formation of a succinimide ring from an asparagine residue results in the disappearance of the side-chain amide N-H correlation and the appearance of a new backbone N-H signal with characteristic chemical shifts.

-

Reference Comparison: The chemical shifts of the observed signals are compared to reference data obtained from this compound or ¹⁵N-labeled model peptides containing succinimide to confirm its presence.

Signaling Pathways and Workflows

Post-Translational Modification Pathway

Succinimide formation is a significant non-enzymatic degradation pathway for proteins, particularly at asparagine (Asn) and aspartic acid (Asp) residues. This process is highly dependent on factors like pH, temperature, and the local amino acid sequence. The succinimide intermediate is unstable and can hydrolyze to form either the original aspartate residue or, more commonly, an isoaspartate (isoAsp) residue, which introduces a kink in the peptide backbone.

Caption: Pathway of succinimide formation from an asparagine residue and its subsequent hydrolysis.

Analytical Workflow for Succinimide Quantification

The following workflow illustrates the use of this compound in a typical research setting for the characterization of biopharmaceuticals.

References

In-depth Technical Guide to Succinimide-15N: Physical Properties and Applications

This technical guide provides a comprehensive overview of the physical properties of Succinimide-15N, alongside detailed experimental protocols for their determination. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their work.

Core Physical Properties

This compound is a stable isotope-labeled version of succinimide, where the naturally occurring nitrogen-14 (¹⁴N) atom is replaced by a nitrogen-15 (¹⁵N) isotope. This labeling provides a valuable tool for tracing and quantification in various biochemical and metabolic studies.

Data Presentation

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 100.08 g/mol | [1][2][3][4][5] |

| Melting Point | 123-125 °C | |

| Appearance | Solid | |

| Chemical Formula | C₄H₅¹⁵NO₂ | |

| CAS Number | 32807-36-6 |

Experimental Protocols

The following sections detail the standard methodologies for determining the molecular weight and melting point of organic compounds like this compound.

Molecular Weight Determination via Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a highly accurate method for determining the molecular weight of a compound.

Methodology:

-

Sample Preparation: A small amount of this compound is dissolved in a suitable volatile solvent.

-

Ionization: The sample solution is introduced into the ion source of the mass spectrometer. Electron ionization (EI) is a common method where the sample molecules are bombarded with a high-energy electron beam, causing the loss of an electron to form a molecular ion (M⁺).

-

Acceleration: The newly formed ions are accelerated by an electric field, causing them to move into the mass analyzer.

-

Deflection: In the mass analyzer, the ions are subjected to a magnetic field, which deflects them based on their mass-to-charge ratio (m/z). Lighter ions are deflected more than heavier ions.

-

Detection: A detector measures the abundance of ions at each m/z value.

-

Data Analysis: The resulting mass spectrum shows a plot of ion abundance versus m/z. The peak corresponding to the intact molecular ion (parent peak) provides the molecular weight of the compound. For this compound, this peak would be observed at an m/z of approximately 100.08.

Melting Point Determination via Capillary Method

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically indicates a pure compound. The capillary method is a common and straightforward technique for this determination.

Methodology:

-

Sample Preparation: A small amount of dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor. Alternatively, a Thiele tube filled with a high-boiling point oil can be used for heating.

-

Heating: The sample is heated gradually. An initial rapid heating can be done to determine an approximate melting point.

-

Observation: As the temperature approaches the expected melting point, the heating rate is slowed to about 1-2 °C per minute to ensure thermal equilibrium.

-

Melting Range Determination: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound like this compound, this range should be narrow, for instance, 123-125 °C.

Applications in Research and Drug Development

Stable isotope labeling with ¹⁵N is a transformative technique in biochemical research and drug development. This compound serves as a tracer to non-invasively monitor the fate of nitrogen atoms in various biological processes. Its primary application lies in quantitative proteomics and metabolic studies, where it allows for the precise tracking and quantification of proteins and metabolites.

General Workflow for ¹⁵N Metabolic Labeling

The following diagram illustrates a typical workflow for a quantitative proteomics experiment using ¹⁵N metabolic labeling.

Caption: General workflow for quantitative proteomics using ¹⁵N metabolic labeling.

References

An In-depth Technical Guide to the Safe Handling, Storage, and Use of Succinimide-15N

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage information for Succinimide-15N, a stable isotope-labeled compound crucial for a variety of research applications, particularly in metabolic studies, proteomics, and as a tracer in drug development. The incorporation of the non-radioactive, stable isotope nitrogen-15 (¹⁵N) allows for precise tracking and quantification in biological systems using techniques like mass spectrometry and NMR spectroscopy. While the isotopic label itself does not impart radioactivity, the chemical properties of the succinimide molecule dictate the necessary safety and handling protocols.

Chemical and Physical Properties

This compound shares its chemical and physical characteristics with its unlabeled counterpart. The primary difference is a slight increase in molecular weight due to the presence of the ¹⁵N isotope.

Table 1: Physicochemical Data for this compound

| Property | Value |

| Chemical Name | 2,5-Pyrrolidinedione-1-¹⁵N |

| Synonyms | Succinimide-¹⁵N |

| CAS Number | 32807-36-6 |

| Molecular Formula | C₄H₅¹⁵NO₂ |

| Molecular Weight | 100.08 g/mol |

| Appearance | White to off-white solid, crystal or powder |

| Melting Point | 123-126 °C |

| Boiling Point | 285-290 °C |

| Isotopic Purity | Typically >98 atom % ¹⁵N |

Safety and Hazard Information

The safety profile of this compound is considered equivalent to that of unlabeled succinimide. While some suppliers classify it as non-hazardous, others indicate potential for irritation. It is prudent to handle it as a potentially irritating and combustible solid.

Table 2: Hazard Identification and Classification

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Irritation (Category 2) | ! | Warning | H315: Causes skin irritation |

| Eye Irritation (Category 2A) | ! | Warning | H319: Causes serious eye irritation |

| Combustible Dust | No Pictogram | Warning | May form combustible dust concentrations in air |

First Aid Measures

-

Inhalation: Remove the individual to fresh air. If breathing becomes difficult, seek medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, consult a physician.[1]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice or attention.[1]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention if you feel unwell.

Handling and Personal Protective Equipment (PPE)

Proper handling procedures are essential to minimize exposure and ensure a safe laboratory environment.

Engineering Controls

-

Work in a well-ventilated area.

-

Use a local exhaust ventilation system or a chemical fume hood when handling large quantities or when creating dust.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side shields or chemical goggles (conforming to EN166 or NIOSH standards).

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use.

-

Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.

-

Respiratory Protection: For operations that may generate dust, use a NIOSH-approved particulate respirator.

General Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

Storage Guidelines

Proper storage is critical to maintain the integrity and stability of this compound.

-

Container: Keep the container tightly closed.

-

Conditions: Store in a cool, dry, and well-ventilated place.

-

Incompatibilities: Keep away from strong oxidizing agents.

-

General: The principles for storing stable isotopically labeled compounds are the same as for their unlabeled analogues.

Experimental Protocols: A General Workflow

The following outlines a general methodology for the use of this compound in a typical cell culture labeling experiment. Researchers must adapt this protocol based on their specific experimental needs.

Preparation of Stock Solution

-

Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Weighing: In a chemical fume hood or balance enclosure to minimize dust, accurately weigh the desired amount of this compound.

-

Dissolution: Dissolve the compound in a suitable sterile solvent (e.g., DMSO, ethanol, or directly into culture medium). Ensure complete dissolution. The choice of solvent depends on the experimental system's tolerance.

-

Sterilization: If not dissolved in a sterile medium, filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile container.

-

Storage: Store the stock solution at an appropriate temperature (e.g., -20°C) and protect it from light.

Labeling of Cells in Culture

-

Cell Culture: Grow cells under standard conditions to the desired confluency or cell density.

-

Medium Exchange: Remove the existing culture medium.

-

Labeling Medium Preparation: Prepare fresh culture medium and supplement it with the this compound stock solution to the final desired concentration.

-

Incubation: Add the labeling medium to the cells and incubate for the desired period to allow for the incorporation of the ¹⁵N label into cellular components.

-

Harvesting: After the labeling period, harvest the cells according to the downstream application protocol (e.g., for proteomic or metabolomic analysis).

-

Processing: Process the labeled cells or tissues for analysis by mass spectrometry or NMR to track the incorporation of the ¹⁵N isotope.

Visualized Workflows

The following diagrams illustrate the key logical flows for handling and using this compound safely and effectively.

Caption: Logical workflow for the safe handling and storage of this compound.

References

The Indispensable Role of 15N-Labeled Compounds in Modern Biochemical Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the stable isotope nitrogen-15 (¹⁵N) into biomolecules has become a cornerstone of contemporary biochemical research. This non-radioactive isotope serves as a powerful and versatile tool, enabling precise and detailed investigations into the structure, function, and dynamics of proteins and nucleic acids, the intricate web of metabolic pathways, and the complex mechanisms of drug action. This technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with the use of ¹⁵N-labeled compounds, offering a practical resource for scientists at the forefront of biological and pharmaceutical innovation.

Core Concepts of ¹⁵N Labeling

Nitrogen is a fundamental component of all living systems, integral to the structure of amino acids, proteins, and nucleic acids. The most abundant isotope of nitrogen is ¹⁴N; however, the stable, non-radioactive isotope ¹⁵N, with its additional neutron, possesses a nuclear spin of 1/2. This property makes it "visible" to Nuclear Magnetic Resonance (NMR) spectroscopy, a key technique for elucidating molecular structure and dynamics at atomic resolution.[1] Furthermore, the one-dalton mass difference between ¹⁵N and ¹⁴N allows for the clear differentiation of labeled and unlabeled molecules by mass spectrometry (MS), facilitating highly accurate quantitative analyses.[1]

The process of ¹⁵N labeling involves the replacement of naturally abundant ¹⁴N atoms with ¹⁵N within a molecule of interest. This can be achieved through various methods, including metabolic labeling, in which organisms or cells are cultured in media containing a ¹⁵N-enriched nitrogen source, and chemical or enzymatic synthesis for the production of specific labeled compounds.[1][2]

Applications in Biochemical Research and Drug Development

The utility of ¹⁵N-labeled compounds spans a wide range of applications, from fundamental biological discovery to the preclinical and clinical development of new therapeutics.

Structural Biology and Protein Dynamics

In structural biology, ¹⁵N labeling is indispensable for NMR studies of proteins and nucleic acids.[1] By acquiring multidimensional heteronuclear NMR spectra, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, researchers can obtain a unique signal for each nitrogen-hydrogen bond in a protein's backbone, effectively generating a "fingerprint" of the protein. These techniques are instrumental in:

-

Determining three-dimensional protein structures: NMR provides detailed information about the spatial arrangement of atoms within a protein.

-

Studying protein dynamics and folding: ¹⁵N-based NMR experiments can track the movement and conformational changes of proteins over time.

-

Mapping protein-ligand and protein-protein interactions: Changes in the NMR spectrum of a ¹⁵N-labeled protein upon the addition of a binding partner can reveal the specific residues involved in the interaction.

Quantitative Proteomics and Metabolomics

Mass spectrometry-based proteomics has been revolutionized by the use of stable isotope labeling. ¹⁵N-labeled proteins or entire proteomes serve as ideal internal standards for accurate and precise quantification of protein abundance changes between different biological samples. This approach, often referred to as metabolic labeling, involves growing cells or organisms on a diet where the sole nitrogen source is ¹⁵N-enriched. The "heavy" labeled proteome is then mixed with an unlabeled "light" proteome from a different experimental condition, and the relative abundance of proteins is determined by the ratio of heavy to light peptide signals in the mass spectrometer. This method minimizes quantitative errors that can be introduced during sample preparation.

Similarly, in metabolomics, ¹⁵N-labeled compounds are used to trace the flow of nitrogen through metabolic pathways, a technique known as nitrogen flux analysis. By tracking the incorporation of ¹⁵N from a labeled precursor into various downstream metabolites, researchers can elucidate the activity and regulation of metabolic networks in health and disease.

Drug Discovery and Development

¹⁵N-labeled compounds play a critical role throughout the drug discovery and development pipeline:

-

Target Identification and Validation: Identifying the specific protein target of a drug candidate is a crucial step. Techniques like the Cellular Thermal Shift Assay (CETSA) can be coupled with ¹⁵N labeling and mass spectrometry to confirm direct binding of a drug to its intracellular target.

-

Mechanism of Action Studies: ¹⁵N-based NMR can be used to map the binding site of a drug on its protein target and to study the conformational changes that occur upon binding, providing insights into the drug's mechanism of action.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: ¹⁵N-labeled versions of drug candidates can be used as tracers in animal and human studies to investigate their absorption, distribution, metabolism, and excretion (ADME) properties.

Quantitative Data Summary

The following tables summarize key quantitative data relevant to the use of ¹⁵N-labeled compounds in biochemical research.

| Parameter | Typical Values | Notes |

| Isotopic Enrichment | ||

| ¹⁵N Enrichment in E. coli (Minimal Media) | >95% | Can approach 99% with optimized protocols and high-purity ¹⁵N sources. |

| ¹⁵N Enrichment in Mammalian Cells/Tissues | 74% - 94% | Enrichment can be lower and more variable than in microorganisms due to slower protein turnover. |

| Enzymatic Synthesis of ¹⁵N-Amino Acids | ||

| Yield for D-[¹⁵N]leucine | 99% | Using a D-amino acid dehydrogenase system. |

| Mass Spectrometry | ||

| Mass Shift per ¹⁵N Atom | +0.997 Da (approx.) | The precise mass difference between ¹⁵N (15.0001088982 u) and ¹⁴N (14.0030740048 u). |

| NMR Spectroscopy | ||

| Typical Protein Concentration for ¹H-¹⁵N HSQC | 0.1 - 1 mM | Higher concentrations are generally preferred for better signal-to-noise. |

Table 1: Mass Shift for ¹⁵N-Labeled Amino Acids

| Amino Acid | Number of Nitrogen Atoms | Total Mass Shift (Da) |

| Alanine (Ala) | 1 | ~0.997 |

| Arginine (Arg) | 4 | ~3.988 |

| Asparagine (Asn) | 2 | ~1.994 |

| Aspartic Acid (Asp) | 1 | ~0.997 |

| Cysteine (Cys) | 1 | ~0.997 |

| Glutamic Acid (Glu) | 1 | ~0.997 |

| Glutamine (Gln) | 2 | ~1.994 |

| Glycine (Gly) | 1 | ~0.997 |

| Histidine (His) | 3 | ~2.991 |

| Isoleucine (Ile) | 1 | ~0.997 |

| Leucine (Leu) | 1 | ~0.997 |

| Lysine (Lys) | 2 | ~1.994 |

| Methionine (Met) | 1 | ~0.997 |

| Phenylalanine (Phe) | 1 | ~0.997 |

| Proline (Pro) | 1 | ~0.997 |

| Serine (Ser) | 1 | ~0.997 |

| Threonine (Thr) | 1 | ~0.997 |

| Tryptophan (Trp) | 2 | ~1.994 |

| Tyrosine (Tyr) | 1 | ~0.997 |

| Valine (Val) | 1 | ~0.997 |

Experimental Protocols

This section provides detailed methodologies for key experiments involving ¹⁵N-labeled compounds.

Protocol 1: Uniform ¹⁵N Labeling of Proteins in E. coli

This protocol is adapted for high-density shaker flask cultures to maximize the yield of labeled protein.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the protein of interest.

-

LB medium and appropriate antibiotic.

-

M9 minimal medium components.

-

¹⁵NH₄Cl (>98% isotopic purity).

-

Glucose (or ¹³C-glucose for double labeling).

-

Trace metal solution.

-

IPTG (or other appropriate inducer).

Procedure:

-

Starter Culture: Inoculate 5-10 mL of LB medium containing the appropriate antibiotic with a single colony of the transformed E. coli strain. Grow overnight at 37°C with vigorous shaking.

-

Pre-culture: The next morning, inoculate 100 mL of M9 minimal medium (containing ¹⁴NH₄Cl) with the overnight starter culture to an OD₆₀₀ of ~0.1. Grow at 37°C until the OD₆₀₀ reaches 0.8-1.0. This step helps the cells adapt to the minimal medium.

-

Main Culture and Labeling: Pellet the pre-culture cells by centrifugation (e.g., 5000 x g for 10 minutes). Resuspend the cell pellet in 1 L of pre-warmed M9 minimal medium where the nitrogen source is ¹⁵NH₄Cl (1 g/L).

-

Growth and Induction: Grow the main culture at the optimal temperature for your protein expression (e.g., 37°C for robust proteins, or 18-25°C for proteins prone to misfolding) with vigorous shaking. Monitor the OD₆₀₀. When the OD₆₀₀ reaches 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Harvesting: Continue to incubate the culture for 3-16 hours post-induction, depending on the protein. Harvest the cells by centrifugation (e.g., 6000 x g for 15 minutes at 4°C). The cell pellet can be stored at -80°C until purification.

-

Protein Purification: Purify the ¹⁵N-labeled protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).

Protocol 2: In-Solution Tryptic Digestion of ¹⁵N-Labeled Proteins for Mass Spectrometry

Materials:

-

Purified ¹⁵N-labeled protein.

-

Denaturation buffer: 8 M urea in 100 mM Tris-HCl, pH 8.5.

-

Reducing agent: 1 M Dithiothreitol (DTT).

-

Alkylation agent: 0.5 M Iodoacetamide (IAA).

-

Trypsin (mass spectrometry grade).

-

Quenching solution: Formic acid.

-

Ammonium bicarbonate (50 mM, pH 8.0).

Procedure:

-

Denaturation and Reduction: Resuspend the ¹⁵N-labeled protein in denaturation buffer. Add DTT to a final concentration of 5 mM and incubate for 30 minutes at 37°C to reduce disulfide bonds.

-

Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 15 mM and incubate in the dark for 30 minutes to alkylate free cysteine residues.

-

Dilution and Digestion: Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M. Add trypsin at a 1:50 (trypsin:protein) w/w ratio and incubate overnight at 37°C.

-

Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.

-

Desalting: Desalt the peptide mixture using a C18 StageTip or ZipTip prior to mass spectrometry analysis.

Protocol 3: ¹H-¹⁵N HSQC NMR for Protein-Ligand Interaction Analysis

Materials:

-

Purified ¹⁵N-labeled protein (0.1-1 mM) in a suitable NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 6.5).

-

Ligand stock solution of known concentration.

-

NMR tubes.

-

D₂O.

Procedure:

-

Sample Preparation: Prepare the ¹⁵N-labeled protein sample in the NMR buffer containing 5-10% D₂O for the spectrometer lock.

-

Initial Spectrum: Acquire a baseline ¹H-¹⁵N HSQC spectrum of the protein alone. This will serve as the reference.

-

Titration: Add small aliquots of the concentrated ligand stock solution to the protein sample directly in the NMR tube.

-

Spectral Acquisition: After each addition of the ligand, mix thoroughly and acquire another ¹H-¹⁵N HSQC spectrum.

-

Data Analysis: Overlay the spectra from the titration series. Chemical shift perturbations (CSPs) of specific amide peaks indicate which residues are in the binding interface or undergo conformational changes upon ligand binding. The magnitude of the CSPs can be plotted against the ligand concentration to determine the dissociation constant (Kd) of the interaction.

Visualizations

Experimental Workflow for Quantitative Proteomics using ¹⁵N Metabolic Labeling

Caption: Workflow for quantitative proteomics using ¹⁵N metabolic labeling.

Signaling Pathway for Nitrogen Assimilation and Amino Acid Biosynthesis

Caption: Tracing ¹⁵N through central nitrogen metabolism pathways.

Logical Workflow for Drug Target Engagement using CETSA

Caption: Cellular Thermal Shift Assay (CETSA) workflow for target engagement.

References

Methodological & Application

Application Notes and Protocols for 15N Peptide Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling of peptides, particularly with ¹⁵N, is a cornerstone technique in modern proteomics, structural biology, and drug development. Incorporating the heavy isotope ¹⁵N into peptides allows for their accurate quantification in complex biological mixtures by mass spectrometry, facilitates structural elucidation by nuclear magnetic resonance (NMR) spectroscopy, and serves as a tracer in metabolic studies. While the term "Succinimide-¹⁵N" might suggest a direct chemical labeling reagent, the predominant and most reliable method for producing uniformly ¹⁵N-labeled peptides is through metabolic labeling. This document provides a detailed protocol for the metabolic labeling of peptides in E. coli, clarifies the role of succinimide chemistry in bioconjugation, and presents the principles of chemical labeling using N-hydroxysuccinimide (NHS) esters.

Part 1: Metabolic Labeling of Peptides with ¹⁵N

Metabolic labeling involves culturing microorganisms, typically E. coli, in a minimal medium where the sole nitrogen source is a ¹⁵N-labeled compound, such as ¹⁵NH₄Cl. As the cells grow and express proteins, the ¹⁵N isotope is incorporated into all nitrogen-containing biomolecules, including amino acids and, consequently, the expressed proteins and their peptide fragments.

Experimental Workflow for ¹⁵N Metabolic Labeling

Caption: Workflow for ¹⁵N metabolic labeling of peptides.

Detailed Protocol: ¹⁵N Metabolic Labeling in E. coli

1. Preparation of ¹⁵N M9 Minimal Medium

This protocol is for 1 liter of M9 minimal medium.[1][2][3]

-

5x M9 Salts (Nitrogen-Free):

-

Dissolve the following in 800 mL of distilled water:

-

64 g Na₂HPO₄·7H₂O

-

15 g KH₂PO₄

-

2.5 g NaCl

-

-

Adjust the volume to 1 L with distilled water and autoclave.

-

-

¹⁵N M9 Minimal Medium (1 L):

-

In a sterile flask, combine:

-

200 mL of sterile 5x M9 salts (Nitrogen-Free)

-

1 g ¹⁵NH₄Cl (dissolved in a small amount of sterile water)[1]

-

20 mL of 20% sterile glucose solution

-

2 mL of 1 M sterile MgSO₄

-

100 µL of 1 M sterile CaCl₂

-

1 mL of 1000x trace elements solution (optional, but recommended for better growth)

-

Appropriate antibiotics

-

-

Add sterile distilled water to a final volume of 1 L.

-

2. Protein Expression and Cell Culture

-

Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the plasmid encoding the protein of interest.

-

Inoculate a small volume (5-10 mL) of LB medium with a single colony and grow overnight.

-

The next day, use this starter culture to inoculate 1 L of the prepared ¹⁵N M9 minimal medium.[1]

-

Incubate the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

-

Continue to incubate the culture for 3-5 hours at 37°C or overnight at a lower temperature (18-25°C) to improve protein solubility.

3. Cell Harvesting and Protein Extraction

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant.

-

Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0, with protease inhibitors).

-

Lyse the cells using sonication, a French press, or chemical lysis reagents.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

4. Protein Purification and Digestion

-

Purify the protein of interest from the supernatant using an appropriate chromatography method (e.g., affinity chromatography based on a His-tag or GST-tag).

-

Quantify the purified protein concentration (e.g., using a Bradford or BCA assay).

-

For peptide analysis, perform an in-solution tryptic digestion of the purified protein.

-

Denature the protein in a buffer containing 8 M urea.

-

Reduce disulfide bonds with dithiothreitol (DTT).

-

Alkylate cysteine residues with iodoacetamide (IAM).

-

Dilute the urea concentration to less than 2 M.

-

Add sequencing-grade modified trypsin at a 1:50 to 1:100 (trypsin:protein) ratio and incubate overnight at 37°C.

-

Quench the digestion by adding formic acid or trifluoroacetic acid.

-

5. Mass Spectrometry Analysis and Quantification of ¹⁵N Incorporation

-

Analyze the resulting peptide mixture by liquid chromatography-mass spectrometry (LC-MS).

-

The efficiency of ¹⁵N incorporation can be determined by comparing the mass spectra of the labeled peptides with their unlabeled counterparts. The mass shift will depend on the number of nitrogen atoms in the peptide.

-

Software tools can be used to calculate the percentage of ¹⁵N enrichment by comparing the experimental isotopic distribution to theoretical profiles.

| Parameter | Typical Value/Range | Notes |

| ¹⁵N Source | ¹⁵NH₄Cl, ¹⁵N-labeled amino acids | ¹⁵NH₄Cl is more cost-effective for uniform labeling. |

| ¹⁵N Incorporation Efficiency | > 98% | Can be affected by media composition and culture time. |

| Protein Yield | Variable (mg/L of culture) | Dependent on the expressed protein and expression conditions. |

| Trypsin to Protein Ratio | 1:50 - 1:100 (w/w) | Ensures complete digestion. |

Part 2: Understanding "Succinimide" in Peptide Chemistry

The user's query for a "Succinimide-¹⁵N" labeling protocol may stem from a misunderstanding of the role of succinimide chemistry. In peptide and protein science, "succinimide" most commonly refers to:

-

A Product of Asparagine and Aspartic Acid Degradation: Asparagine and aspartic acid residues in peptides and proteins can spontaneously undergo intramolecular cyclization to form a succinimide intermediate. This is a common post-translational modification that can lead to isomerization and degradation of the peptide. This is a chemical transformation of the peptide itself, not a labeling procedure.

-

N-Hydroxysuccinimide (NHS) Esters for Chemical Labeling: This is a widely used chemical method for conjugating molecules to the primary amines of peptides (the N-terminus and the ε-amino group of lysine residues). It is plausible that a molecule containing a ¹⁵N atom could be activated with an NHS ester to create a labeling reagent. However, this is not a standard off-the-shelf method for simply adding a ¹⁵N isotope, but rather for attaching a larger moiety that happens to contain ¹⁵N.

Part 3: Principles of Chemical Labeling with N-Hydroxysuccinimide (NHS) Esters

NHS esters are highly reactive towards primary amines at a slightly alkaline pH (7.2-8.5). The reaction forms a stable amide bond and releases N-hydroxysuccinimide as a byproduct.

General Reaction Scheme

Caption: Reaction of an NHS ester with a primary amine on a peptide.

General Protocol for NHS Ester Labeling

This is a generalized protocol and may require optimization for specific peptides and labels.

-

1. Prepare the Peptide: Dissolve the peptide in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.2-8.5. The optimal pH is typically around 8.3.

-

2. Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester reagent in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

-

3. Reaction: Add a molar excess of the NHS ester solution to the peptide solution. The exact molar ratio will depend on the desired degree of labeling and should be optimized.

-

4. Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

-

5. Quenching (Optional): The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine, to consume the excess NHS ester.

-

6. Purification: Remove the excess reagent and byproducts from the labeled peptide using methods such as dialysis, gel filtration, or reverse-phase HPLC.

| Parameter | Recommended Condition | Notes |

| pH | 7.2 - 8.5 (Optimal: 8.3) | Lower pH protonates the amine, reducing reactivity. Higher pH increases hydrolysis of the NHS ester. |

| Buffer | Amine-free (e.g., PBS, Borate) | Buffers containing primary amines (e.g., Tris) will compete with the peptide for the label. |

| Solvent for NHS Ester | Anhydrous DMSO or DMF | NHS esters are moisture-sensitive. |

| Temperature | 4°C to Room Temperature | Lower temperatures can be used to slow the reaction and potentially improve specificity. |

Conclusion

For robust and uniform ¹⁵N labeling of peptides, metabolic labeling in an expression system like E. coli is the gold standard method. The detailed protocol provided here offers a comprehensive guide for researchers. While direct chemical labeling with a "Succinimide-¹⁵N" reagent is not a standard technique, understanding the principles of NHS ester chemistry is valuable for various bioconjugation applications. For specific quantitative proteomics experiments, commercially available ¹⁵N-labeled amino acids and media components are readily available from various suppliers.

References

Application Note: Quantitative Analysis of Protein Succinimide Formation Using a ¹⁵N-Labeled Internal Standard

Introduction

The formation of succinimide intermediates is a critical post-translational modification (PTM) that serves as a precursor to the deamidation of asparagine (Asn) and isomerization of aspartic acid (Asp) residues in proteins. These modifications can significantly impact the structure, stability, and function of therapeutic proteins and are therefore a key concern in drug development and quality control.[1] Accurate quantification of succinimide is challenging due to its inherent instability under typical analytical conditions, particularly at neutral or basic pH where enzymatic digestion for mass spectrometry is often performed.[2][3]

This application note describes a robust mass spectrometry-based workflow for the precise quantification of succinimide-containing proteins by employing a uniformly ¹⁵N-labeled version of the target protein as an internal standard. Stable isotope labeling is a widely used strategy in quantitative proteomics to enhance accuracy by creating a mass shift that distinguishes the analyte from the standard in a single MS analysis.[4] By generating a ¹⁵N-labeled protein standard and subjecting it to conditions that induce succinimide formation, it can serve as an ideal internal control for quantifying this labile modification in an unlabeled sample.

Principle of the Method

The workflow involves the production of a recombinant protein in a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source. This results in the incorporation of the heavy ¹⁵N isotope into every nitrogen-containing residue of the protein. This ¹⁵N-labeled protein is then mixed with the unlabeled sample protein (containing the succinimide modification of interest). The mixture is then processed under conditions that preserve the succinimide ring, typically at a low pH.[1]

During mass spectrometry analysis, the peptide containing the succinimide modification from the sample will appear as a "light" peak, while the corresponding peptide from the ¹⁵N-labeled standard will appear as a "heavy" peak with a predictable mass shift. The ratio of the intensities of the light to heavy peptide peaks allows for accurate quantification of the succinimide-containing protein in the sample.

dot

References

- 1. Characterization and quantification of succinimide using peptide mapping under low-pH conditions and hydrophobic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Detection and Quantitation of Succinimide in Intact Protein via Hydrazine Trapping and Chemical Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2008048430A2 - Identification, quantification and conversion of succinimide in proteins - Google Patents [patents.google.com]

- 4. Mass Spectrometry for Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

A Step-by-Step Guide to 15N HSQC Experiments on Labeled Proteins: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for performing 15N Heteronuclear Single Quantum Coherence (HSQC) NMR experiments on isotopically labeled proteins. This powerful technique is a cornerstone of modern structural biology and drug discovery, offering insights into protein structure, dynamics, and interactions at atomic resolution.

Introduction to 15N HSQC

The 15N HSQC experiment is a two-dimensional NMR technique that correlates the chemical shifts of amide protons (¹H) with their directly bonded nitrogen atoms (¹⁵N).[1][2] Each peak in a 15N HSQC spectrum corresponds to a specific amide group in the protein's backbone or side chains (e.g., Asn, Gln, Trp).[2] This "fingerprint" of the protein is highly sensitive to the local chemical environment of each amino acid residue.[3]

Key Applications:

-

Protein Structure Validation and Folding Analysis: A well-dispersed HSQC spectrum is a hallmark of a properly folded protein.[4]

-

Ligand Binding and Drug Screening: Changes in the chemical shifts of specific peaks upon the addition of a ligand can identify binding sites and determine binding affinities.

-

Protein Dynamics and Stability Studies: Variations in peak intensities and line widths can provide information about the flexibility and stability of different regions of the protein.

-

Resonance Assignment: The 15N HSQC spectrum is the starting point for the sequential assignment of backbone resonances, a critical step in detailed structural studies.

Experimental Workflow Overview

The successful execution of a 15N HSQC experiment involves several key stages, from sample preparation to data analysis.

Detailed Protocols

Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data.

Protocol 1: ¹⁵N Labeling and Protein Purification

-

Protein Expression: Express the protein of interest in a suitable expression system, typically E. coli. For uniform ¹⁵N labeling, grow the cells in a minimal medium where the sole nitrogen source is ¹⁵N-labeled ammonium chloride (¹⁵NH₄Cl).

-

Purification: Purify the expressed protein to >95% homogeneity using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).

-

Buffer Exchange and Concentration: Exchange the purified protein into a suitable NMR buffer. The buffer should be of low ionic strength and free of any components that might interfere with the NMR signals. Concentrate the protein to the desired concentration. For optimal results, protein aggregation should be minimized.

-

Final Sample Preparation: Add 5-10% Deuterium Oxide (D₂O) to the final sample for the NMR spectrometer's lock system. Transfer the sample to a high-quality NMR tube.

Table 1: Recommended Sample Conditions for 15N HSQC

| Parameter | Recommended Range | Notes |

| Protein Concentration | 50 µM - 1 mM | Higher concentration improves signal-to-noise. |

| Sample Volume | 200 - 600 µL | Dependent on the type of NMR tube (e.g., Shigemi). |

| pH | 6.0 - 7.5 | Avoid pH extremes to prevent protein denaturation. |

| Temperature | 298 K (25 °C) | Maintain a constant temperature for consistency. |

| Buffer | Phosphate, HEPES, TRIS | Use a buffer with a pKa near the desired pH. |

| D₂O Content | 5 - 10% | Required for the field-frequency lock. |

Data Acquisition

Modern NMR spectrometers and software packages have streamlined the data acquisition process. The following is a general protocol using Bruker TopSpin software as an example.

Protocol 2: Setting up and Running the 15N HSQC Experiment

-

Spectrometer Preparation: Insert the sample into the magnet. Lock, tune, and shim the spectrometer to ensure a homogeneous magnetic field.

-

Calibrate Pulses: Calibrate the 90° pulse widths for ¹H and ¹⁵N.

-

Load Experiment Parameters: Load a standard sensitivity-enhanced 15N HSQC pulse sequence, such as hsqcetf3gpsi.

-

Set Spectral Widths and Offsets:

-

¹H Dimension: Set the spectral width (SW) to approximately 12-16 ppm, centered around the water resonance (approx. 4.7 ppm).

-

¹⁵N Dimension: Set the spectral width to approximately 35-40 ppm, centered around 118-120 ppm.

-

-

Set Acquisition Parameters:

-

Number of Points (TD): Typically 2048 in the direct (¹H) dimension and 128-256 in the indirect (¹⁵N) dimension.

-

Number of Scans (NS): This depends on the sample concentration. For a ~1 mM sample, 2-8 scans may be sufficient, while lower concentrations will require more scans to achieve adequate signal-to-noise.

-

Number of Dummy Scans (DS): Use at least 16 dummy scans to reach a steady state before acquisition.

-

-

Receiver Gain: Set the receiver gain automatically using the rga command.

-

Start Acquisition: Start the experiment using the zg command.

Table 2: Typical Acquisition Parameters for a 15N HSQC Experiment

| Parameter | Typical Value | Description |

| Pulse Program | hsqcetf3gpsi | Sensitivity-enhanced HSQC with water flip-back. |

| ¹H Spectral Width | 14 ppm | Defines the frequency range in the proton dimension. |

| ¹⁵N Spectral Width | 35 ppm | Defines the frequency range in the nitrogen dimension. |

| ¹H Carrier Frequency (O1P) | ~4.7 ppm | Centered on the water resonance. |

| ¹⁵N Carrier Frequency (O2P) | ~118 ppm | Centered in the amide region. |

| ¹H Acquisition Time | ~0.1 s | Duration of data collection in the direct dimension. |

| ¹⁵N Acquisition Time | ~0.02 s | Duration of evolution in the indirect dimension. |

| Number of Scans | 2 - 64 | Varies with sample concentration. |

| Inter-scan Delay (D1) | 1.0 - 1.5 s | Relaxation delay between scans. |

Data Processing

Raw NMR data (the Free Induction Decay, or FID) must be processed to generate the final spectrum.

Protocol 3: Processing the 15N HSQC Spectrum

-

Fourier Transformation: Apply a Fourier transform in both the direct (¹H) and indirect (¹⁵N) dimensions using the xfb command in TopSpin.

-

Phasing: Manually phase the spectrum in both dimensions to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction to remove any distortions in the baseline.

-

Referencing: Reference the spectrum using the chemical shift of the water signal (or an internal standard).

-

Peak Picking: Identify and pick all the peaks that are above the noise level.

Data Interpretation and Applications in Drug Discovery

The resulting 15N HSQC spectrum provides a wealth of information.

-

Spectral Quality Assessment: A well-folded protein will typically exhibit a spectrum with good signal dispersion, with peaks spread out across the spectral window. Overlapped or broad peaks may indicate aggregation or conformational heterogeneity.

-

Chemical Shift Perturbation (CSP) Analysis: This is a powerful method for studying protein-ligand interactions.

-

Acquire a reference 15N HSQC spectrum of the ¹⁵N-labeled protein.

-

Titrate in the ligand of interest at increasing concentrations, acquiring an HSQC spectrum at each step.

-

Overlay the spectra and monitor changes in peak positions. Residues at the binding interface will often show significant chemical shift perturbations.

-

The magnitude of the CSP can be used to map the binding site on the protein surface and to determine the dissociation constant (Kd) of the interaction.

-

Troubleshooting

Table 3: Common Issues and Solutions in 15N HSQC Experiments

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Signal-to-Noise | Low protein concentration, sample precipitation, incorrect pulse calibration. | Increase protein concentration, optimize buffer conditions, re-calibrate pulses. |

| Broad Peaks | Protein aggregation, intermediate conformational exchange, high molecular weight. | Improve sample purity, optimize temperature and buffer, consider TROSY-HSQC for larger proteins. |

| Poor Water Suppression | Incorrect pulse calibration, poor shimming. | Re-calibrate water flip-back pulses, re-shim the sample. |

| Folded Peaks | Spectral width is too narrow. | Increase the spectral width in the appropriate dimension. |

Conclusion

The 15N HSQC experiment is an indispensable tool for researchers in structural biology and drug development. By following these detailed protocols and understanding the principles behind the technique, scientists can obtain high-quality data to probe the intricacies of protein structure, function, and interactions. This information is crucial for the rational design and optimization of novel therapeutics.

References

Application Note: Distinguishing Succinimide and Isoaspartate Formation in Peptides and Proteins using NMR Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Introduction

The spontaneous, non-enzymatic deamidation of asparagine (Asn) and isomerization of aspartic acid (Asp) residues are common post-translational modifications (PTMs) that can impact the structure, stability, and function of proteins and peptide-based therapeutics. A key pathway for these modifications involves the formation of a cyclic succinimide (Snn) or aspartimide intermediate. This intermediate is susceptible to hydrolysis, leading to the formation of a mixture of L-aspartate (L-Asp), D-aspartate (D-Asp), L-isoaspartate (L-isoAsp), and D-isoaspartate (D-isoAsp). Given that isoaspartate formation introduces an additional methylene group into the protein backbone, it can significantly alter the protein's conformation and biological activity. Therefore, the accurate detection and quantification of succinimide and its hydrolysis products are critical for ensuring the safety and efficacy of biopharmaceuticals.

Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-destructive, and quantitative method to identify and differentiate between succinimide and isoaspartate residues within peptides and intact proteins.[1][2][3] This application note provides a detailed overview of NMR-based methodologies, including experimental protocols and data interpretation, for the unambiguous identification of these critical modifications.

Key Principles of NMR-Based Detection

The utility of NMR in this context stems from the unique chemical environments of the atoms within the succinimide ring and the rearranged isoaspartyl residue. These unique environments result in characteristic chemical shifts, particularly for the Cα, Cβ, and carbonyl carbons, as well as their attached protons.[1][2] Two-dimensional (2D) NMR experiments, such as the ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, are particularly well-suited for this analysis. These experiments provide a "fingerprint" of the molecule, with each peak corresponding to a specific C-H bond. The chemical shifts of succinimide and isoaspartate are often distinct from the random coil chemical shifts of the 20 canonical amino acids, enabling their detection even in complex protein spectra.

Quantitative Data: Characteristic NMR Chemical Shifts

The following tables summarize the characteristic ¹H and ¹³C chemical shifts for succinimide (Snn) and isoaspartate (isoAsp) residues in a model peptide, which can be used as a reference for identifying these modifications. The data is adapted from studies on synthetic peptides under denaturing conditions to mimic the state of unfolded proteins or peptides for easier comparison.

Table 1: Characteristic ¹³C Chemical Shifts (in ppm) for Succinimide and Isoaspartate in a Model Peptide

| Atom | Succinimide (Snn) | Isoaspartate (isoAsp) |

| Cα | 52.5 | 53.1 |

| Cβ | 31.7 | 40.2 |

| C' (intra) | 178.9 | 175.8 |

| C' (succ) | 179.8 | - |

| Cγ | - | 177.2 |

Note: Chemical shifts can vary slightly depending on the neighboring amino acid residues and experimental conditions.

Table 2: Characteristic ¹H Chemical Shifts (in ppm) for Succinimide and Isoaspartate in a Model Peptide

| Atom | Succinimide (Snn) | Isoaspartate (isoAsp) |

| Hα | 4.95 | 4.60 |

| Hβ2 | 3.25 | 2.85 |

| Hβ3 | 2.90 | 2.75 |

Note: Chemical shifts can vary slightly depending on the neighboring amino acid residues and experimental conditions.

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

This protocol outlines the general steps for preparing a peptide or protein sample for NMR analysis to detect succinimide and isoaspartate.

Materials:

-

Peptide or protein of interest

-

NMR buffer (e.g., 20 mM sodium phosphate, pH 7.0)

-

Deuterium oxide (D₂O)

-

(Optional) Denaturant (e.g., Urea-d₄)

-

NMR tubes

Procedure:

-

Dissolve the Sample: Dissolve the lyophilized peptide or protein in the NMR buffer to a final concentration of approximately 1-2 mM. For proteins, this may require larger quantities.

-

Add D₂O: Add D₂O to the sample to a final concentration of 5-10% (v/v) to provide a lock signal for the NMR spectrometer.

-

Denaturation (Optional): For proteins, it is often beneficial to acquire spectra under denaturing conditions to improve signal resolution. If desired, dissolve the sample in the NMR buffer containing a high concentration of a deuterated denaturant, such as 7 M urea-d₄.

-

Transfer to NMR Tube: Transfer the final sample solution to a clean, high-quality NMR tube.

-

Equilibration: Allow the sample to equilibrate at the desired experimental temperature before starting the NMR experiment.

Protocol 2: 2D ¹H-¹³C HSQC NMR Experiment

This protocol describes the acquisition of a 2D ¹H-¹³C HSQC spectrum to identify the characteristic fingerprints of succinimide and isoaspartate.

Instrumentation:

-

High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

Experimental Parameters (Example):

-

Temperature: 298 K (25 °C)

-

Pulse Program: Standard ¹H-¹³C HSQC pulse sequence with sensitivity enhancement.

-

¹H Spectral Width: 12-16 ppm

-

¹³C Spectral Width: 60-80 ppm (centered around the aliphatic region)

-

Number of Transients: 16-128 (depending on sample concentration)

-

Number of Increments in ¹³C dimension: 256-512

Procedure:

-

Tune and Shim: Tune the probe and shim the magnetic field to achieve optimal resolution and lineshape.

-

Acquire the Spectrum: Set up and run the 2D ¹H-¹³C HSQC experiment using the parameters outlined above. The experiment time will vary depending on the number of transients and increments.

-

Process the Data: Process the acquired data using appropriate NMR software (e.g., TopSpin, NMRPipe). This involves Fourier transformation, phase correction, and baseline correction.

-

Analyze the Spectrum: Analyze the processed 2D spectrum, looking for cross-peaks at the characteristic chemical shifts for succinimide and isoaspartate as listed in Tables 1 and 2. The Cβ-Hβ correlation of succinimide and the Cα-Hα correlation of the succeeding residue are particularly distinctive.

Visualizations

Chemical Reaction Pathway

The following diagram illustrates the chemical pathway for the formation of succinimide and its subsequent hydrolysis to isoaspartate and aspartate.

Caption: Formation of Succinimide and its Hydrolysis Products.

Experimental Workflow

This diagram outlines the workflow for the detection and differentiation of succinimide and isoaspartate using NMR.

Caption: NMR Workflow for Succinimide and Isoaspartate Detection.

Logical Relationship of NMR Signals

This diagram shows the logical relationship for identifying succinimide and isoaspartate based on their unique NMR signals compared to standard amino acids.

Caption: Logic for Identifying Modified Residues by NMR.

Conclusion

NMR spectroscopy, particularly 2D ¹H-¹³C HSQC, provides a robust and reliable method for the detection, differentiation, and quantification of succinimide and isoaspartate in peptides and proteins. The characteristic chemical shifts of these modifications serve as unique fingerprints, allowing for their unambiguous identification. The protocols and reference data presented in this application note provide a foundation for researchers, scientists, and drug development professionals to implement NMR-based analysis for the characterization of these critical post-translational modifications. This approach is orthogonal to mass spectrometry and can be invaluable for cross-validation of analytical results.

References

Unlocking Enzyme Dynamics: Succinimide-15N as a Versatile Tool for Mechanistic and Kinetic Studies

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing Succinimide-15N in the investigation of enzyme kinetics and mechanisms. The stable isotope labeling of succinimide offers a powerful handle for tracking its transformation by various analytical techniques, providing invaluable insights into enzyme function. This approach is particularly relevant for studying hydrolases, such as amidases and cyclic imidases, and can be adapted for screening enzyme inhibitors and characterizing novel enzymatic activities.

Application Notes

Succinimide and its derivatives are not only important synthetic intermediates but also moieties that can be found in biological systems, often as a result of protein degradation. The enzymatic hydrolysis of the succinimide ring is a critical reaction in understanding these biological processes and in the development of therapeutics. This compound serves as an excellent substrate for these studies, enabling researchers to follow the reaction progress with high sensitivity and specificity.

The primary application of this compound is in the continuous monitoring of enzymatic reactions using Nuclear Magnetic Resonance (NMR) spectroscopy. The 15N nucleus provides a distinct signal that can be readily distinguished from the background signals of a complex biological sample. As the succinimide ring is opened by an enzyme to form succinamic acid-15N, the chemical environment of the 15N atom changes, resulting in a shift in its NMR resonance. This allows for real-time tracking of both substrate depletion and product formation.

Furthermore, Mass Spectrometry (MS) can be employed to detect and quantify the 15N-labeled substrate and product, offering a complementary high-throughput method for kinetic analysis. The mass difference between this compound and its hydrolysis product, succinamic acid-15N, allows for their unambiguous identification and quantification.

Key Applications:

-

Elucidation of Enzyme Mechanisms: Tracing the fate of the 15N label can help to confirm reaction pathways and identify intermediates.

-

Determination of Kinetic Parameters: Continuous assays using NMR or discontinuous assays with MS can be used to determine key kinetic constants such as Km and Vmax.

-

High-Throughput Screening of Enzyme Inhibitors: The methods described can be adapted for screening compound libraries for potential inhibitors of enzymes that process succinimide.

-

Characterization of Novel Enzymes: this compound can be used as a probe substrate to identify and characterize new enzymes with cyclic amidase or related activities.

Quantitative Data Summary

The following table summarizes kinetic parameters for a cyclic imidase from Blastobacter sp. A17p-4 acting on succinimide. This data provides a reference point for researchers studying similar enzymes.

| Enzyme | Substrate | Km (mM) | Vmax (μmol min-1 mg-1) | Analytical Method |

| Cyclic Imidase | Succinimide | 0.94 | 910 | HPLC[1] |

Experimental Protocols

Protocol 1: General Enzymatic Assay for this compound Hydrolysis

This protocol provides a general framework for assaying the enzymatic hydrolysis of this compound. It can be adapted for various enzymes and analytical platforms.

Materials:

-

This compound (commercially available)

-

Enzyme of interest (purified)

-

Reaction buffer (optimized for the enzyme of interest, e.g., 50 mM Tris-HCl, pH 7.5)

-

Deuterium oxide (D₂O) for NMR-based assays

-

Quenching solution (e.g., 10% trifluoroacetic acid) for MS-based assays

-

NMR spectrometer or Mass spectrometer

Procedure:

-

Substrate Stock Solution: Prepare a stock solution of this compound in the reaction buffer (or D₂O for NMR). A typical concentration is 100 mM.

-

Enzyme Solution: Prepare a solution of the purified enzyme in the reaction buffer to a desired concentration. The optimal concentration should be determined empirically to ensure a measurable reaction rate.

-

Reaction Setup:

-

For NMR analysis: In an NMR tube, mix the reaction buffer (containing D₂O for signal locking), this compound solution to a final concentration in the range of the expected Km, and any necessary cofactors.

-

For MS analysis: In a microcentrifuge tube, prepare reaction mixtures containing the reaction buffer, this compound, and any cofactors.

-

-

Initiate the Reaction: Add the enzyme solution to the reaction mixture to start the reaction.

-

Monitor the Reaction:

-

NMR: Immediately place the NMR tube in the spectrometer and acquire a series of 1D ¹⁵N NMR spectra over time. The disappearance of the this compound peak and the appearance of the succinamic acid-15N peak should be monitored.

-

MS: At various time points, take aliquots of the reaction mixture and quench the reaction by adding the quenching solution. Analyze the quenched samples by LC-MS to quantify the amounts of this compound and its hydrolyzed product.

-

-

Data Analysis:

-

From the time-course data, determine the initial reaction velocity (v₀) at different substrate concentrations.

-

Plot v₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Protocol 2: NMR-Based Assay for a Cyclic Imidase

This protocol details the use of NMR spectroscopy to study the kinetics of a cyclic imidase using this compound.

Materials:

-

This compound

-

Purified cyclic imidase

-

50 mM Phosphate buffer, pH 7.0, prepared in 90% H₂O / 10% D₂O

-

NMR spectrometer equipped with a ¹⁵N-sensitive probe

Procedure:

-

Prepare a 10 mM stock solution of this compound in the phosphate buffer.

-

Prepare a 1 mg/mL stock solution of the cyclic imidase in the same buffer.

-

In an NMR tube, add 450 µL of the phosphate buffer and 50 µL of the 10 mM this compound stock solution for a final concentration of 1 mM.

-

Acquire a baseline ¹⁵N NMR spectrum of the substrate.

-

Initiate the reaction by adding 5 µL of the enzyme stock solution to the NMR tube.

-

Immediately begin acquiring a series of 1D ¹⁵N NMR spectra at regular intervals (e.g., every 5 minutes) for a total duration of 1-2 hours.

-

Integrate the peaks corresponding to this compound and succinamic acid-15N in each spectrum.

-

Plot the concentration of the product formed over time to determine the initial rate of the reaction.

Visualizations